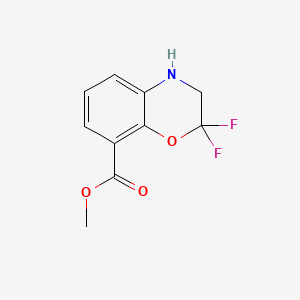

![molecular formula C17H21NO B6604982 1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine CAS No. 2381248-04-8](/img/structure/B6604982.png)

1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine” is a derivative of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid . It is a complex organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group attached to a bicyclic pentane structure .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a bicyclic pentane structure, a phenyl group, and a piperidine ring . The InChI code for a similar compound, 3-phenylbicyclo[1.1.1]pentane-1-carbonitrile, is 1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2 .Scientific Research Applications

Medicinal Chemistry

The BCP motif, which is a part of the compound, has generated substantial interest in medicinal chemistry . It’s seen as a contemporary lead optimization tactic, and efficient synthetic protocols for its derivatives are being developed .

Synthesis of Biologically-Relevant Targets

The compound can be used in the synthesis of BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals . The BCP halide products can be converted to other derivatives including carbonyls and alcohols .

Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives have been extensively investigated in materials science . They are used as molecular rods, molecular rotors, supramolecular linker units, and in liquid crystals .

FRET Sensors

BCP derivatives are used in the development of FRET sensors . These sensors are used in various fields, including biological research, to monitor molecular interactions .

Metal–Organic Frameworks

BCP derivatives are used in the construction of metal–organic frameworks . These frameworks have potential applications in gas storage, catalysis, and drug delivery .

Synthesis of Aromatic Lipoxin B4 Analogue

The compound has been used in the asymmetric synthesis of an aromatic lipoxin B4 analogue . This analogue contains a conformationally rigid and potentially more metabolically resistant BCP ring incorporated into the upper alkyl chain .

Future Directions

The future directions for research on “1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine” could include further studies on its synthesis, its physical and chemical properties, and its potential biological activity. Given the complexity of this molecule, it could be of interest in the field of medicinal chemistry .

Mechanism of Action

Target of Action

It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has generated substantial interest in medicinal chemistry as a contemporary lead optimization tactic .

Mode of Action

The BCP motif, which is a part of this compound, is known to be involved in various chemical reactions . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

The compound’s BCP motif is known to be involved in various chemical reactions , which could potentially affect multiple biochemical pathways.

Result of Action

The compound’s BCP motif is known to be involved in various chemical reactions , which could potentially lead to various molecular and cellular effects.

properties

IUPAC Name |

(3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-15(18-9-5-2-6-10-18)17-11-16(12-17,13-17)14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKJUKPUSJJWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C23CC(C2)(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-Phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)

![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)

![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)

![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)

![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)

![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)

![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)

![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)

![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)

![(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B6604991.png)